2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that belongs to the classes of pyrimidines and isoxazoles. Its molecular formula is CHNO, indicating the presence of a pyrimidine ring substituted with a methyl group and an isoxazole moiety. The compound features hydroxyl (-OH) and methyl groups, which enhance its chemical reactivity and potential biological properties. Compounds with similar structures have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further pharmacological studies.
The compound is classified under heterocyclic organic compounds due to its ring structure comprising nitrogen atoms. It can be sourced from chemical suppliers specializing in research-grade materials. Its classification as a pyrimidine derivative places it among compounds often studied for their biological activity and potential therapeutic applications.
The synthesis of 2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol can be achieved through several methods:
The synthesis may require specific reagents such as phosphoryl trichloride or other coupling agents to facilitate the formation of the heterocyclic rings. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
The chemical reactivity of 2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol can be attributed to its functional groups:
The compound can act as a precursor in various synthetic pathways, particularly in forming more complex heterocycles. Its reactivity profile suggests potential applications in medicinal chemistry for developing new therapeutic agents.
Preliminary studies suggest that 2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol may interact with biological targets such as enzymes or receptors involved in disease pathways. The mechanism of action likely involves modulation of these targets, leading to therapeutic effects.
Further research into its pharmacodynamics is essential to understand how it influences biological processes effectively. Studies on similar compounds indicate that they may exhibit immunological, antiviral, or anticancer activities .
The physical properties include:
Relevant chemical properties include:
2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol has potential applications in:
The pyrimidin-4-ol (4-hydroxypyrimidine) scaffold serves as a privileged structure in medicinal chemistry due to its structural resemblance to endogenous pyrimidine nucleobases (uracil, thymine) and its versatile hydrogen-bonding capabilities. This motif exhibits tautomeric equilibria between 4-hydroxypyrimidine and pyrimidin-4(3H)-one forms, enabling diverse binding interactions with biological targets. The hydroxyl group at C4 acts as both a hydrogen-bond donor and acceptor, while N3 functions as a hydrogen-bond acceptor, facilitating interactions with enzyme active sites. Dihydropyrimidinone derivatives synthesized via Biginelli reactions demonstrate broad-spectrum biological activities, including antitumor, antibacterial, and anti-inflammatory effects, attributed to their ability to interfere with nucleic acid metabolism or enzyme function [6].
Table 1: Biological Activities of Selected Pyrimidin-4-ol Derivatives
| Compound Structure | Biological Activity | Target/Mechanism | Reference |
|---|---|---|---|
| 6-Methyl-2-oxo-4-(quinolin-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Antibacterial (E. coli, P. aeruginosa, S. aureus) | Nucleic acid synthesis interference | [6] |
| Monastrol | Antimitotic | Eg5 kinesin inhibition | [6] |
| (R)-Fluorastrol | Antitumor | Microtubule disruption | [6] |
Crystallographic studies of 6-methyl-2-oxo-4-(quinolin-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveal a pseudo-planar conformation stabilized by intramolecular hydrogen bonding between the N3-H group and the adjacent carbonyl oxygen. This conformational rigidity enhances molecular recognition in biological systems. The compound exhibited significant antibacterial activity against Staphylococcus aureus (comparable to reference drugs), attributed to its ability to disrupt bacterial nucleic acid synthesis through competitive inhibition of essential pyrimidine-processing enzymes [6].
The strategic fusion of isoxazole and pyrimidine heterocycles creates hybrid architectures with enhanced target affinity through synergistic effects. Isoxazole contributes a high dipole moment (≈3.5 D) that strengthens π-π stacking interactions in hydrophobic binding pockets, while its nitrogen and oxygen atoms provide additional hydrogen-bonding vectors. This hybrid design is exemplified in 4-arylamido 3-methylisoxazole derivatives that potently inhibit FMS kinase (CSF-1R), a key regulator in tumor-associated macrophage signaling. Compound 6a (2-methyl-N-(5-methylisoxazol-4-yl)benzamide derivative) demonstrated an IC₅₀ of 9.95 nM against FMS kinase and selective antiproliferative activity against U937 hematopoietic cancer cells [5].
Table 2: Kinase Inhibition Profiles of Isoxazole-Pyrimidine Hybrids
| Compound | FMS Kinase IC₅₀ (nM) | U937 Cell Proliferation IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 6a | 9.95 | 0.87 | >100-fold vs. 45 other kinases |
| Lead compound | 216 | 3.2 | >50-fold |
| Tivozanib* | 0.16-0.24 | N/A | VEGFR-specific |
Molecular docking of 2-methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol analogs into VEGFR-2 (PDB: 4AG8) reveals critical binding interactions: (1) The pyrimidin-4-ol moiety forms bidentate hydrogen bonds with backbone amides of Lys868 and Asp1046 in the ATP-binding pocket; (2) The isoxazole nitrogen coordinates with Cys919; (3) Hydrophobic contacts between the 2-methyl group and Leu840/Val848 enhance binding stability. This dual-heterocyclic system enables nanomolar inhibition of angiogenesis pathways by simultaneously occupying the hinge region and hydrophobic back pocket of VEGFR-2 [1] [10].
Strategic methylation at the 2-position of pyrimidine and 5-position of isoxazole significantly modulates physicochemical properties and target interactions. Quantum mechanical calculations demonstrate that the 2-methyl group on the pyrimidine ring induces:
Comparative studies of methyl-substituted oxazolo[5,4-d]pyrimidines reveal that methylation at position 5 significantly impacts anticancer activity. Derivatives without the 5-methyl group (e.g., compound 3g) demonstrated enhanced cytotoxicity against HT29 colon adenocarcinoma cells (CC₅₀ = 58.4 µM) compared to 5-methylated analogs (CC₅₀ >100 µM). This effect is attributed to improved membrane permeability (logP reduced by 0.8 units) and better steric accommodation in the VEGFR-2 active site, where the unsubstituted position avoids clashes with Phe918 [10].
X-ray crystallography of methylated isoxazole derivatives shows that the 5-methylisoxazole group adopts a coplanar orientation with the pyrimidine ring (dihedral angle <15°), creating an extended conjugated system that enhances charge transfer. The methyl group's electron-donating effect (+σI = -0.04) increases the isoxazole nitrogen's basicity, strengthening coordination with transition metals in metalloenzyme active sites. This electronic modulation is crucial for kinase inhibition, as demonstrated by 25-fold potency differences between methylated and unmethylated analogs in FMS kinase assays [3] [5] [10].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: